(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and an ethan-1-ol moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves the reduction of a nitro group followed by the introduction of an amino group. One common method is the catalytic hydrogenation of 3-nitroacetophenone to yield 3-aminoacetophenone, which is then subjected to a Strecker synthesis to introduce the amino group and form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the nitrophenyl group can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Nitrophenylethanol: Lacks the amino group, resulting in different reactivity and applications.
3-Aminoacetophenone: A precursor in the synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride with distinct chemical properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKDBVMPPKFPSH-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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